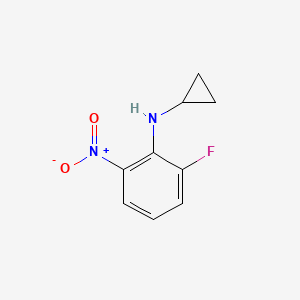

N-cyclopropyl-2-fluoro-6-nitroaniline

Descripción

Significance in Modern Organic Synthesis

The strategic placement of reactive functional groups on the N-cyclopropyl-2-fluoro-6-nitroaniline scaffold allows for a variety of chemical transformations. The presence of the nitro group, for instance, provides a handle for reduction to an amino group, which can then be further functionalized. This versatility makes it a key component in the synthesis of various heterocyclic compounds.

While specific research focused solely on this compound is limited, its structural motifs are found in compounds with significant biological activity. For example, the cyclopropyl (B3062369) group is a known feature in several classes of antibiotics, such as quinolones, where it can play a role in the drug-enzyme binding complex. beilstein-journals.org A patent for the preparation of related N-cyclopropyl-fluoroaniline derivatives highlights their importance as intermediates in the synthesis of quinolone antibiotics. googleapis.com The synthesis of a similar compound, N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, has been described, underscoring the utility of this class of molecules as synthetic intermediates. google.com

Overview of Key Structural Features and Their Impact on Reactivity

The reactivity of this compound is dictated by the interplay of its distinct structural components. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the amine protons. researchgate.net Conversely, the amino group is an activating, ortho-, para-directing group. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. acs.org

The cyclopropyl group, while primarily considered an alkyl substituent, can exhibit some unsaturated character and is susceptible to ring-opening under certain reaction conditions, particularly in the presence of strong acids or upon oxidation. acs.org Studies on other N-cyclopropylanilines have shown that the cyclopropyl group can be cleaved during reactions such as nitrosation. nih.gov

The relative positions of these substituents are crucial. With the nitro and fluoro groups ortho to the amino group, intramolecular hydrogen bonding between the amino proton and the nitro or fluoro group is possible, which can influence the compound's conformation and reactivity. The basicity of the aniline (B41778) nitrogen is significantly reduced due to the cumulative electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups. tiwariacademy.comstackexchange.com

| Structural Feature | Impact on Reactivity |

|---|---|

| Nitro Group (-NO₂) (ortho) | Strong electron-withdrawing group; deactivates the aromatic ring to electrophilic attack; can be reduced to an amino group for further functionalization. |

| Fluorine Atom (-F) (ortho) | Strong electron-withdrawing inductive effect; can be a site for nucleophilic aromatic substitution under specific conditions. |

| N-Cyclopropyl Group (-NH-cPr) | Can be cleaved under certain acidic or oxidative conditions; influences the steric environment around the nitrogen atom. |

| Aniline Moiety | The amino group is a potential site for acylation, alkylation, and other reactions typical of aromatic amines, though its reactivity is modulated by the other substituents. |

Historical Context of Related Fluoronitroaniline Chemistry

The development of fluoronitroaniline chemistry is rooted in the broader history of organic synthesis. The synthesis of nitroanilines dates back to the 19th century, with early methods often involving the nitration of aniline or its derivatives. orgsyn.orgmagritek.comwikipedia.orgazom.com However, direct nitration of aniline often leads to a mixture of isomers and oxidation products. wikipedia.org A common strategy to achieve better regioselectivity involves the protection of the amino group, for example, as an acetanilide, before nitration. wikipedia.org

The introduction of fluorine into organic molecules is a more recent development, with early methods for synthesizing fluoroaromatics appearing in the early 20th century. google.com The unique properties conferred by fluorine, such as increased metabolic stability and altered electronic properties, have made fluorinated compounds highly valuable in pharmaceuticals and materials science.

The synthesis of cyclopropane-containing molecules has also seen significant advancements. The first synthesis of cyclopropane (B1198618) was reported by August Freund in 1881. wikipedia.org Modern cyclopropanation methods are diverse and include reactions involving carbenes, ylids, and intramolecular cyclizations. wikipedia.orgrsc.org The incorporation of cyclopropyl groups into drug molecules became particularly prominent with the development of quinolone antibiotics.

The convergence of these distinct areas of chemical synthesis—nitroaniline preparation, organofluorine chemistry, and cyclopropanation reactions—has led to the creation of complex and functionally rich molecules like this compound.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H9FN2O2 |

|---|---|

Peso molecular |

196.18 g/mol |

Nombre IUPAC |

N-cyclopropyl-2-fluoro-6-nitroaniline |

InChI |

InChI=1S/C9H9FN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2 |

Clave InChI |

MLIFSFVUHUXTDQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC1NC2=C(C=CC=C2F)[N+](=O)[O-] |

Origen del producto |

United States |

Structural Aspects and Molecular Design Principles

Analysis of the Cyclopropyl (B3062369) Moiety’s Influence

Steric Hindrance and Conformational Constraints

The attachment of a cyclopropyl ring to the nitrogen atom of the aniline (B41778) introduces notable steric bulk. This steric hindrance can influence the planarity of the amine group relative to the aromatic ring. In N-alkylanilines, the nitrogen atom can exhibit some degree of pyramidalization, and the presence of the rigid, three-membered cyclopropyl ring can restrict the rotation around the C-N bond. This conformational constraint can affect the molecule's ability to adopt certain geometries, which in turn can impact its interaction with other molecules and its reactivity. The Thorpe-Ingold effect suggests that gem-disubstitution can decrease the internuclear distance of other substituents, and while not a direct example, the principle of conformational restriction by a cyclic substituent is relevant here.

The conformation of the cyclopropyl group relative to the aniline ring is also a key factor. It can adopt different orientations, and the most stable conformation will be a balance between minimizing steric clashes with the ortho-substituents (the fluoro and nitro groups) and optimizing electronic interactions.

Electronic Effects (e.g., sigma-donating character)

The cyclopropyl group is known to possess a unique electronic character. It can act as a sigma-donating group due to the high p-character of its C-C bonds, which allows it to donate electron density to the adjacent nitrogen atom and, by extension, to the aromatic ring. This sigma-donating nature can increase the electron density on the aniline nitrogen, which would typically enhance the nucleophilicity of the amine and the electron-donating capacity of the amino group towards the aromatic ring. However, this effect is modulated by the other substituents present.

N-cyclopropylanilines have been utilized as probes for single-electron transfer (SET) processes. researchgate.netresearchgate.net This is a testament to the electronic nature of the cyclopropyl group, which can stabilize a radical cation on the nitrogen atom, facilitating its formation. researchgate.net

Ring Strain and its Impact on Ring-Opening Reactions

Cyclopropane (B1198618) is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). libretexts.org This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions under certain conditions, a property not observed in larger cycloalkanes. libretexts.org In the context of N-cyclopropyl-2-fluoro-6-nitroaniline, this ring strain could become a reactive handle. For instance, in the presence of certain reagents or under specific reaction conditions (e.g., radical or acidic conditions), the cyclopropyl ring could undergo cleavage. The rate and facility of such ring-opening reactions are influenced by the substituents on both the cyclopropyl ring and the aromatic ring.

Role of the Fluoro Substituent

The fluorine atom at the 2-position of the aniline ring plays a crucial role in modulating the electronic properties and reactivity of the molecule.

Electron-Withdrawing Effects and Aromatic Ring Activation

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic aromatic substitution. libretexts.org However, the presence of strong electron-withdrawing groups like the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the combined electron-withdrawing power of the fluoro and nitro groups makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution

In electrophilic aromatic substitution, the directing effect of a substituent is determined by its ability to stabilize the intermediate carbocation (arenium ion). While fluorine is deactivating due to its -I effect, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect). echemi.comwikipedia.org This resonance effect directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the fluorine are already substituted or sterically hindered.

In nucleophilic aromatic substitution, the fluoro group can act as a leaving group. The rate of SNAr reactions is dependent on the ability of the substituents to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org Electron-withdrawing groups at the ortho and para positions to the leaving group are essential for this stabilization. libretexts.org In this molecule, the nitro group is ortho to the fluorine, which would strongly activate it for nucleophilic displacement. The N-cyclopropylamino group, being electron-donating, would have a deactivating effect on nucleophilic substitution at the fluorine position.

Reactivity and Directing Effects of the Nitro Group

The nitro (-NO₂) group attached to the aromatic ring is a powerful modulator of the molecule's chemical reactivity. Its presence significantly influences the electron density distribution across the benzene (B151609) ring, thereby governing its interactions with other chemical entities.

Strong Electron-Withdrawing Nature

The nitro group is characterized by its potent electron-withdrawing properties, which operate through both inductive and resonance effects. vedantu.com The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density away from the attached aromatic ring through the sigma bond (inductive effect). youtube.com Furthermore, the nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, a phenomenon known as the resonance effect. quora.com

This withdrawal of electron density deactivates the aromatic ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. nih.govcsbsju.edu The resonance structures of nitrobenzene (B124822) show that the electron density is particularly diminished at the ortho and para positions relative to the nitro group. vedantu.comquora.comtestbook.com Consequently, these positions develop a partial positive charge, repelling incoming electrophiles. The meta position, while also deactivated, is less electron-deficient than the ortho and para positions. vedantu.comtestbook.com As a result, the nitro group acts as a meta-director for electrophilic aromatic substitution reactions. youtube.comquora.com In this compound, the nitro group deactivates the ring and would direct any potential electrophilic attack to the positions meta to it (positions 3 and 5).

| Substituent Group | Electronic Effect | Reactivity Effect on Ring | Directing Effect |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Deactivating | Meta |

| -F (Fluoro) | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Deactivating | Ortho, Para |

| -NH-cyclopropyl (Cyclopropylamino) | Electron-Donating | Activating | Ortho, Para |

Redox Activity and Potential for Reactive Intermediates

The electron-deficient nature of the nitro group makes nitroaromatic compounds susceptible to reduction. dtic.mil The nitrogen atom in the nitro group is in a high oxidation state (+3) and can readily accept electrons. nih.gov This redox activity is a key feature of nitroaromatic chemistry. mdpi.com The reduction of a nitro group typically proceeds in a stepwise manner, involving the transfer of electrons and protons.

Under controlled reduction conditions, the nitro group can be converted into a variety of functional groups. The process often involves the formation of reactive intermediates. For instance, a two-electron reduction yields a nitroso (-N=O) compound, and a further two-electron reduction produces a hydroxylamine (B1172632) (-NHOH) derivative. These intermediates can sometimes be isolated but are often highly reactive. Complete reduction, typically requiring stronger reducing agents, converts the nitro group into a primary amine (-NH₂). csbsju.edu The specific product obtained depends heavily on the reducing agent used and the reaction conditions. The susceptibility of nitroaromatic compounds to reduction is a critical aspect of their chemical behavior and is exploited in various synthetic transformations. dtic.mil

Nucleophilicity and Amine Reactivity of the Aniline Moiety

The aniline portion of the molecule, consisting of the amino group attached to the benzene ring, possesses its own distinct reactivity profile, primarily centered on the lone pair of electrons on the nitrogen atom. quora.com

Lone Pair Availability and Aromaticity Considerations

In aniline, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring. qorganica.comlibretexts.org This interaction reduces the availability of the lone pair for donation to a proton or other electrophiles, rendering aniline and its derivatives significantly less basic than aliphatic amines. qorganica.comlibretexts.org

In the case of this compound, the basicity of the amine is further diminished by the presence of two strong electron-withdrawing groups on the ring: the nitro group and the fluorine atom. libretexts.org Both groups pull electron density away from the ring and, consequently, from the nitrogen atom. This inductive withdrawal makes the nitrogen's lone pair even less available for protonation, drastically reducing the amine's basicity compared to unsubstituted aniline. libretexts.orgpearson.com The delocalization of the nitrogen lone pair is essential to the aromatic system, but this effect is counteracted by the powerful deactivating groups present on the ring. stackexchange.com

| Factor | Effect on Nitrogen's Lone Pair | Impact on Basicity |

|---|---|---|

| Resonance with Aromatic Ring | Delocalizes lone pair into the ring | Decreases |

| -NO₂ Group (Electron-Withdrawing) | Reduces electron density on the ring and nitrogen | Strongly Decreases |

| -F Atom (Electron-Withdrawing) | Reduces electron density on the ring and nitrogen | Decreases |

| -Cyclopropyl Group (on N) | Slightly electron-donating (relative to H) | Slightly Increases (compared to secondary amine) |

Sites for Further Functionalization

Despite its reduced basicity, the aniline moiety provides sites for further chemical modification. The nitrogen atom, with its lone pair, can still act as a nucleophile, although its reactivity is attenuated. quora.com It can undergo reactions such as alkylation, acylation, or reaction with other electrophiles under appropriate conditions. For example, acetylation of the amino group is a common strategy to protect it or to modulate its directing effect in electrophilic aromatic substitution.

The aromatic ring itself, being severely electron-deficient due to the nitro and fluoro substituents, becomes a candidate for nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups, particularly ortho and para to a potential leaving group (like the fluorine atom), can facilitate the attack of a strong nucleophile on the ring, leading to the displacement of the leaving group. Therefore, the primary sites for further functionalization on this compound are the amine nitrogen and the carbon atom bearing the fluorine substituent.

Advanced Synthetic Methodologies for N Cyclopropyl 2 Fluoro 6 Nitroaniline and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline. This pathway relies on the reaction of an electron-deficient aromatic ring with a nucleophile, where a leaving group is displaced.

The most direct synthesis of this compound via SNAr involves the reaction of a di-halogenated nitrobenzene (B124822) with cyclopropylamine (B47189). A suitable starting material is 1,3-difluoro-2-nitrobenzene (B107855). In this reaction, one of the fluorine atoms is displaced by the incoming cyclopropylamine nucleophile. The reaction is typically conducted in the presence of a base to neutralize the hydrogen fluoride (B91410) generated during the substitution.

The general reaction scheme is as follows: 1,3-difluoro-2-nitrobenzene + Cyclopropylamine → this compound + HF

This method leverages the high reactivity of activated fluoroarenes towards nucleophilic attack. mdpi.com A procedure for preparing N-cyclopropyl-4-fluoroanilines highlights the selective substitution of a fluorine atom over a chlorine atom by cyclopropylamine in nitrobenzene derivatives, underscoring the feasibility of this approach. googleapis.com

Regioselectivity is a critical aspect of this synthesis. In a substrate like 1,3-difluoro-2-nitrobenzene, the nitro group strongly activates the ortho and para positions for nucleophilic attack. Both fluorine atoms are in positions ortho to the nitro group, making them highly activated. The substitution of just one fluorine atom to yield the desired product is typically achieved by controlling the stoichiometry of the reactants.

The success of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are optimized include the solvent, temperature, and the choice of base. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF), are often employed as they can solvate the cationic species effectively, promoting the reaction rate. researchgate.netresearchgate.net The reaction may be performed at elevated temperatures to ensure a reasonable reaction rate.

| Parameter | Condition | Rationale |

| Substrate | 1,3-difluoro-2-nitrobenzene | Contains a good leaving group (F) and a strong activating group (NO₂) |

| Nucleophile | Cyclopropylamine | Provides the desired N-cyclopropyl group |

| Solvent | DMSO, THF | Polar aprotic solvents facilitate SNAr reactions |

| Base | K₂CO₃, Et₃N | Neutralizes the acid byproduct (HF) and can promote nucleophilicity |

| Temperature | Room to elevated temp. | To achieve a practical reaction rate without promoting side reactions |

The efficiency of the SNAr reaction in this context is governed by the interplay between the activating group and the leaving group.

Activating Group: The nitro (NO₂) group is a powerful electron-withdrawing group. researchgate.net It activates the aromatic ring for nucleophilic attack by withdrawing electron density, which stabilizes the negatively charged intermediate, known as the Meisenheimer complex, formed during the reaction. nih.gov This stabilization lowers the activation energy of the rate-determining step, which is the initial attack of the nucleophile. researchgate.netnih.gov

Leaving Group: The ability of the leaving group to depart is crucial for the completion of the substitution. In SNAr reactions, the typical halide reactivity order is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. nih.govnih.gov This phenomenon, often called the "element effect," is attributed to the high electronegativity of fluorine. nih.govimperial.ac.uk The fluorine atom's strong inductive electron-withdrawing effect polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect on the first, rate-determining step of the SNAr mechanism is more significant than the C-F bond strength, making fluoride an excellent leaving group in activated systems. nih.gov

N-Cyclopropylation Protocols

Alternative methods for forming the N-cyclopropyl bond involve metal-promoted coupling reactions. These protocols are particularly useful when the SNAr approach is not viable or gives low yields.

A prominent alternative is the copper-promoted N-cyclopropylation of anilines. This method, a variation of the Chan-Lam coupling reaction, typically involves reacting an aniline (B41778) derivative (like 2-fluoro-6-nitroaniline) with a cyclopropylating agent, such as cyclopropylboronic acid. scite.airsc.orgrsc.org The reaction is carried out in the presence of a copper salt, a ligand, and a base, often under an air atmosphere. scite.airesearchgate.netepfl.ch

This protocol offers mild reaction conditions and demonstrates tolerance for various functional groups, including esters, ketones, and amides. rsc.org The reaction of anilines with cyclopropylboronic acid in the presence of copper(II) acetate (B1210297), 2,2'-bipyridine (B1663995), and a base like sodium carbonate affords the corresponding N-cyclopropyl derivatives in good to excellent yields. scite.airsc.orgepfl.ch

| Component | Example | Role |

| Amine Substrate | 2-fluoro-6-nitroaniline (B99257) | The molecule to be cyclopropylated |

| Cyclopropyl (B3062369) Source | Cyclopropylboronic acid | Provides the cyclopropyl group |

| Copper Source | Copper(II) acetate (Cu(OAc)₂) | The catalyst/promoter for the C-N coupling |

| Ligand | 2,2'-bipyridine | Stabilizes the copper catalyst and enhances its reactivity |

| Base | Sodium Carbonate (Na₂CO₃) | Activates the amine and/or facilitates the catalytic cycle |

| Solvent | Dichloroethane | A common solvent for this transformation |

The catalytic system is central to the success of copper-promoted N-cyclopropylation. While stoichiometric amounts of copper can be used, catalytic systems are continually being developed to improve efficiency and sustainability. rsc.org The choice of the copper source (e.g., Cu(OAc)₂, CuI, Cu₂O) and the ligand are critical variables.

The ligand plays a multifaceted role in the catalytic cycle. Ligands, such as the bidentate 2,2'-bipyridine, coordinate to the copper center, influencing its electronic properties and steric environment. scite.airesearchgate.net This coordination can prevent catalyst deactivation, enhance solubility, and facilitate key steps in the catalytic cycle, such as reductive elimination, which ultimately forms the desired C-N bond. The nature of the ligand can greatly dictate the reactivity and selectivity of the copper catalyst. illinois.edu While phosphines and N-heterocyclic carbenes are common ligands in cross-coupling, simple nitrogen-based ligands like 2,2'-bipyridine have proven effective for this specific transformation. scite.airsc.orgillinois.edu

Substrate Scope and Limitations for Aryl Cyclopropylamine Formation

The formation of the aryl cyclopropylamine bond, a key structural motif in this compound, is often achieved via palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. Research has established general and efficient methods for the arylation of cyclopropylamine, which was previously considered a challenging transformation. nih.govresearchgate.net

The substrate scope for this reaction is notably broad, accommodating a wide variety of aryl and heteroaryl halides. Key to this success is the use of highly active, air-stable palladium precatalysts in combination with sterically hindered and electron-rich phosphine (B1218219) ligands. nih.govchemrxiv.org Catalyst systems such as those employing [(tBuBrettPhos)Pd(allyl)]OTf or [(BrettPhos)Pd(crotyl)]OTf have proven effective for the monoarylation of cyclopropylamine. nih.govresearchgate.net These catalysts exhibit high tolerance for a diverse array of functional groups on the aryl halide partner, including ethers, ketones, esters, and nitriles.

The reaction is effective with various aryl halides, including electron-rich, electron-neutral, and electron-deficient systems. Heteroaryl chlorides are also viable substrates, further expanding the synthetic utility of the method. nih.gov The robustness of these catalytic systems allows for the synthesis of a wide array of arylated cyclopropylamines in high yields. nih.gov

Below is a representative table of the substrate scope for the palladium-catalyzed coupling of cyclopropylamine with various aryl chlorides, based on reported findings.

Table 1: Substrate Scope for the Pd-Catalyzed N-Arylation of Cyclopropylamine with Aryl Chlorides This table is a representative summary based on descriptions of broad substrate scope and high yields from cited literature. nih.govresearchgate.netnih.gov

| Aryl Chloride Substrate | Functional Groups | Expected Yield Range |

|---|---|---|

| 4-Chloroanisole | Electron-donating (methoxy) | High (>90%) |

| 4-Chlorotoluene | Electron-donating (methyl) | High (>90%) |

| Chlorobenzene | Neutral | High (>95%) |

| 4-Chlorobenzonitrile | Electron-withdrawing (nitrile) | High (>90%) |

| 4-Chloroacetophenone | Electron-withdrawing (acetyl) | High (>90%) |

| 2-Chloropyridine | Heteroaromatic | Good to High (80-95%) |

| 3-Chloropyridine | Heteroaromatic | Good to High (80-95%) |

Limitations: While the scope is broad, certain limitations exist. Extremely sterically hindered aryl halides, such as those with bulky substituents ortho to the halogen, may exhibit lower reactivity and require more forceful reaction conditions or specialized ligands. Additionally, substrates containing functional groups that can act as competing ligands for the palladium catalyst, such as certain sulfur-containing moieties, might require careful optimization of reaction conditions to avoid catalyst inhibition.

Multi-Step Synthetic Sequences and Route Optimization

The synthesis of this compound is inherently a multi-step process requiring the careful integration of several key chemical transformations. Route design focuses on the strategic sequencing of nitration, nucleophilic aromatic substitution (SNAr), and potentially reduction steps to achieve the target molecule with high purity and yield.

Integration of Nitration, Substitution, and Reduction Steps

A common synthetic strategy for molecules like this compound involves two primary pathways:

Nitration followed by Substitution: This route begins with a fluorinated benzene (B151609) derivative, which is first subjected to nitration to introduce the nitro groups. This is typically followed by a nucleophilic aromatic substitution reaction where a fluorine atom is displaced by cyclopropylamine. The high reactivity of an activated fluorine atom on a nitroaromatic ring makes this a viable approach.

Substitution followed by Nitration: Alternatively, a difluorinated aromatic compound can first be reacted with cyclopropylamine in an SNAr reaction to form an N-cyclopropyl-fluoroaniline intermediate. This intermediate is then subjected to regioselective nitration to install the nitro group at the desired position, ortho to the fluorine and amino substituents.

Subsequent reduction of the nitro group, if required for derivative synthesis, is typically accomplished using standard reducing agents like Sn/HCl, H₂/Pd-C, or iron in acidic media. The direct reductive coupling of nitroarenes with other molecules is also an emerging strategy that can offer greater step economy by avoiding separate reduction and coupling steps. acs.org

Sequential Displacement of Fluorine Substituents in Polyfluorinated Nitroaromatics

In synthetic routes starting from polyfluorinated nitroaromatics, such as 1,3-difluoro-2-nitrobenzene or 2,4-difluoronitrobenzene, the sequential displacement of fluorine atoms is a key strategy. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.

The regioselectivity of the substitution is dictated by the electronic environment. The fluorine atom that is ortho or para to the nitro group is significantly more activated and will be displaced preferentially by a nucleophile like cyclopropylamine. By controlling the stoichiometry of the amine and the reaction conditions, it is possible to achieve selective monosubstitution, replacing one fluorine atom while leaving the other intact. This allows for the synthesis of intermediates like this compound from precursors such as 2,6-difluoronitrobenzene. Further reaction with a different nucleophile could then displace the second fluorine, leading to complex, differentially substituted aniline derivatives.

Strategic Use of Protecting Groups in Complex Syntheses

The amino group of aniline and its derivatives is highly reactive and susceptible to oxidation under the strongly acidic and oxidizing conditions used for nitration. researchgate.net Direct nitration of an unprotected N-cyclopropylaniline intermediate often leads to a mixture of ortho, meta, and para isomers, as well as significant amounts of oxidative decomposition products (tar). The protonation of the amino group under strong acid conditions forms an anilinium ion (-NH₂R⁺), which is a meta-directing deactivator. researchgate.net

To overcome these issues, a protecting group strategy is essential. The most common approach is the acetylation of the amino group using acetic anhydride (B1165640) or acetyl chloride. This converts the amine into a less reactive acetamide (B32628).

The advantages of this strategy are threefold:

Prevents Oxidation: The amide is much more resistant to oxidation than the free amine.

Controls Regioselectivity: The bulky acetamido group is a strong ortho, para-director and sterically hinders the ortho positions, favoring nitration at the para position. While the target molecule has an ortho-nitro group, this principle is used to control nitration in related syntheses. For ortho-nitration as required here, the directing effects of the existing fluorine and cyclopropylamino groups are leveraged.

Reduces Reactivity: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less activating and allowing for a more controlled reaction.

After the nitration step is complete, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the free amino group, yielding the desired nitroaniline product.

Process Optimization and Scale-up Considerations in Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality.

Control of Reaction Conditions for Yield and Purity

Precise control over reaction parameters is critical, particularly during the nitration step, which is highly exothermic and potentially hazardous.

Temperature Control: Nitration reactions are typically performed at low temperatures, often between -10°C and 5°C. Maintaining this temperature is crucial to prevent over-nitration (the introduction of a second nitro group) and the formation of unwanted byproducts from oxidative side reactions.

Reagent Addition: The nitrating agent, usually a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), must be added slowly and in a controlled manner (metered) to the substrate solution. This allows the reaction vessel's cooling system to dissipate the heat generated, preventing thermal runaways. For example, a process might specify adding the mixed acid over a period of 60 minutes.

Mixing and Agitation: Efficient mixing is essential to ensure homogenous temperature distribution and concentration gradients, preventing the formation of localized "hot spots" where side reactions could initiate.

Quenching and Work-up: The reaction is typically terminated by quenching the mixture in a large volume of ice water. This procedure precipitates the crude product and dilutes the strong acid, making it safer to handle. The precipitated solid is then isolated by filtration, washed thoroughly with water to remove residual acids, and dried to obtain the final product.

By carefully controlling these parameters, manufacturers can maximize the yield of the desired isomer and achieve high purity, minimizing the need for extensive and costly downstream purification steps.

Lack of Publicly Available Research Hinders Advanced Synthesis of this compound

Despite the growing interest in advanced synthetic methodologies for the production of complex pharmaceutical intermediates, a comprehensive review of publicly accessible scientific literature reveals a significant gap in research concerning the application of continuous flow reactors and automated synthesis systems for the specific compound This compound .

While continuous flow and automated synthesis platforms have demonstrated considerable advantages in the synthesis of various aniline derivatives, nitroaromatic compounds, and fluorinated molecules, there is a notable absence of published studies detailing the application of these technologies to this compound. This lack of specific data prevents a detailed analysis of optimized reaction conditions, yields, and throughput for this particular compound using these advanced methods.

General research in the field highlights the potential benefits of continuous flow chemistry for reactions such as nitration and amination, which are relevant to the synthesis of nitroaniline structures. The enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and potential for higher yields and purity are well-documented advantages of flow reactors. Similarly, automated synthesis platforms offer the ability for rapid optimization and library generation of derivatives.

However, without specific experimental data for this compound, any discussion on the application of these advanced methodologies would be purely speculative. The precise parameters required for the successful and efficient synthesis of this compound in a continuous flow or automated system remain undetermined in the public domain. Consequently, the creation of detailed research findings and data tables, as would be expected in a thorough scientific review, is not possible at this time. Further research and publication in this specific area are needed to elucidate the potential of these advanced synthetic techniques for this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a critical step in many synthetic pathways, and its execution can be tailored by the choice of reducing agents and reaction conditions.

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.orgcommonorganicchemistry.com For the conversion of N-cyclopropyl-2-fluoro-6-nitroaniline, palladium-on-carbon (Pd/C) is often the catalyst of choice. commonorganicchemistry.commasterorganicchemistry.com This heterogeneous catalysis involves the use of hydrogen gas (H₂) as the reductant in the presence of palladium metal dispersed on a high-surface-area carbon support.

The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The process is valued for its high yields and clean conversion, with water being the only byproduct. The primary drawback of this method is its potential lack of chemoselectivity, as the powerful Pd/C catalyst can also reduce other functional groups present in the molecule. commonorganicchemistry.com However, in the case of this compound, it provides a direct and effective route to N¹-cyclopropyl-3-fluorobenzene-1,2-diamine.

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups

| Parameter | Condition | Purpose |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Facilitates the addition of hydrogen across the N=O bonds. |

| Reductant | Hydrogen Gas (H₂) | The ultimate reducing agent. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Dissolves the substrate and facilitates contact with the catalyst. |

| Pressure | 1-5 atm (or higher) | Increases the concentration of H₂ in the solution, speeding up the reaction. |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds readily without heating. |

Beyond catalytic hydrogenation, a diverse array of reducing agents can be used to transform the nitro group, often providing greater chemoselectivity. scispace.com The choice of reagent is critical when other reducible functional groups are present in the molecule.

Metal-Acid Systems : The use of easily oxidized metals in acidic media is a classic method for nitro group reduction. masterorganicchemistry.com Systems like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are effective and can be milder than catalytic hydrogenation, often leaving other groups like carbonyls and esters untouched. commonorganicchemistry.comscispace.com

Raney Nickel : Similar to Pd/C, Raney nickel is an effective hydrogenation catalyst. It is sometimes preferred when trying to avoid the dehalogenation of aromatic halides (Cl, Br, I), which can be a side reaction with Pd/C. commonorganicchemistry.com

Sodium Sulfide (Na₂S) : This reagent offers a high degree of selectivity. It can be used to selectively reduce one nitro group in a dinitro compound, a feat that is difficult to achieve with more powerful reducing systems. commonorganicchemistry.com

Metal-Free Reductions : Recent advancements have led to metal-free reduction methods. Reagents like tetrahydroxydiboron (B82485) have been shown to reduce aromatic nitro compounds efficiently and chemoselectively in water. organic-chemistry.org

Table 2: Comparison of Selected Reducing Agents for Aromatic Nitro Groups

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd-C | H₂ gas, RT, various solvents | High yield, clean reaction. commonorganicchemistry.com | Can reduce other functional groups. commonorganicchemistry.com |

| Fe/CH₃COOH | Refluxing acetic acid | Good for preserving other reducible groups. commonorganicchemistry.com | Requires acidic conditions, workup can be tedious. |

| SnCl₂/HCl | Ethanol, HCl | Mild, chemoselective. masterorganicchemistry.com | Stoichiometric amounts of tin salts are produced as waste. |

| Raney Ni | H₂ gas, RT, ethanol | Effective, can avoid dehalogenation of aryl halides. commonorganicchemistry.com | Pyrophoric nature requires careful handling. |

| Na₂S | Aqueous or alcoholic solution | Can be highly selective for one of multiple nitro groups. commonorganicchemistry.com | Can be slow, generates sulfur byproducts. |

The reduction of a nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a six-electron process that proceeds through several intermediate species. The exact pathway and the stability of these intermediates depend on the specific reducing agent and the pH of the reaction medium.

The generally accepted sequence of reduction involves the initial formation of a nitroso intermediate (Ar-N=O), followed by a hydroxylamine (B1172632) (Ar-NHOH), which is then further reduced to the final amine (Ar-NH₂).

Ar-NO₂ → [Ar-NO] → [Ar-NHOH] → Ar-NH₂

Under certain conditions, these intermediates can be isolated or may react further to form other products. For instance, reduction with zinc metal in aqueous ammonium (B1175870) chloride can often be stopped at the hydroxylamine stage. wikipedia.org Conversely, using metal hydrides like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds typically does not yield amines but instead leads to the formation of dimeric azo compounds (Ar-N=N-Ar) through the condensation of intermediates. commonorganicchemistry.com The formation of these various products underscores the complexity of the redox pathway and the importance of carefully selecting reaction conditions to favor the desired amine product.

Reactivity of the Fluoro Substituent

The fluorine atom in this compound plays a crucial role in the molecule's reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions.

The SₙAr mechanism is fundamentally different from Sₙ1 and Sₙ2 reactions. It proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is essential for this reaction to occur, as they stabilize the negative charge of the Meisenheimer complex. In this compound, the nitro group is a powerful EWG. Its position ortho to the fluorine atom significantly lowers the energy of the transition state for nucleophilic attack at the carbon bearing the fluorine, thereby accelerating the reaction. youtube.commasterorganicchemistry.com

The regioselectivity and rate of SₙAr reactions are dictated by the placement of the electron-withdrawing groups relative to the leaving group. The rate enhancement is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the EWG through resonance. youtube.commasterorganicchemistry.com

In this compound, the nitro group is in the ortho position relative to the fluoro leaving group. This arrangement provides optimal stabilization for the intermediate formed upon nucleophilic attack, making the reaction highly regioselective and rapid. Incoming nucleophiles will preferentially attack the carbon attached to the fluorine atom. A similar compound with the nitro group in the meta position would react orders of magnitude more slowly, as the negative charge of the intermediate cannot be directly delocalized onto the nitro group. masterorganicchemistry.com

Table 3: Relative Reaction Rates in Nucleophilic Aromatic Substitution

| Position of EWG | Relative Rate | Rationale for Reactivity |

| ortho | Very Fast | The negative charge of the intermediate is effectively stabilized by resonance delocalization onto the electron-withdrawing group (EWG). youtube.commasterorganicchemistry.com |

| para | Very Fast | The negative charge of the intermediate is effectively stabilized by resonance delocalization onto the EWG. youtube.commasterorganicchemistry.com |

| meta | Very Slow | The negative charge cannot be delocalized onto the EWG via resonance; stabilization occurs only through a weaker inductive effect. masterorganicchemistry.com |

Cyclopropyl (B3062369) Ring Reactivity and Cleavage Mechanisms

The cyclopropyl group attached to the aniline (B41778) nitrogen is susceptible to ring-opening reactions under specific conditions, a characteristic that has been exploited in mechanistic studies of related N-cyclopropylanilines.

The reaction of N-cyclopropylanilines with nitrous acid provides a classic example of cyclopropyl ring cleavage. Studies on various N-cyclopropyl-N-alkylanilines have shown that treatment with nitrous acid in aqueous acetic acid leads to the selective cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. researchgate.netnih.gov This transformation is proposed to proceed through a mechanism involving the formation of an amine radical cation. researchgate.netnih.gov

The initial step is the nitrosation of the amine nitrogen, which is followed by a single-electron transfer (SET) to generate the radical cation. This intermediate is key to the subsequent ring-opening. The cleavage of the cyclopropane (B1198618) ring is a rapid and irreversible process that relieves the inherent ring strain (approximately 28 kcal/mol). acs.org This ring-opening results in the formation of an iminium ion with a carbon-centered radical, which can then react further, for instance, by combining with nitric oxide (NO) or undergoing oxidation. researchgate.netnih.gov

Proposed Mechanism for Nitrosation-Induced Cleavage:

| Step | Description | Intermediate |

| 1 | Nitrosation of the aniline nitrogen by a nitrosating agent (e.g., from nitrous acid). | N-nitrosoanilinium ion |

| 2 | Single-electron transfer (SET) to form an amine radical cation. | N-cyclopropylaniline radical cation |

| 3 | Rapid and irreversible opening of the cyclopropyl ring. | Iminium distonic radical cation |

| 4 | Further reaction of the resulting radical (e.g., combination with NO or oxidation). | Various cleavage products |

This is a generalized mechanism based on studies of related N-cyclopropylanilines.

The cyclopropyl ring in N-cyclopropylanilines can also be opened under acidic conditions, although this is a less common pathway compared to nitrosation-induced cleavage. researchgate.net The mechanism of acid-catalyzed ring opening of cyclopropanes typically involves protonation of a substituent on the ring or the ring itself, leading to the formation of a carbocationic intermediate that is susceptible to nucleophilic attack. In the case of this compound, the presence of the basic aniline nitrogen suggests that protonation would preferentially occur at this site. However, significant ring opening via this pathway would likely require harsh acidic conditions.

Computational and experimental studies on cyclopropyl-substituted nitrenium ions, which can be generated under certain oxidative conditions, have also shed light on potential ring-opening and rearrangement pathways. chemrxiv.org These pathways can include ring expansion to form azetium ions or elimination of ethylene. chemrxiv.org

The reactivity of the cyclopropyl group in N-cyclopropylanilines is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups on the aniline ring can stabilize the amine radical cation formed during oxidation or nitrosation through resonance. This stabilization can, in turn, slow down the rate of cyclopropyl ring opening. acs.orgresearchgate.net Conversely, electron-withdrawing groups, such as the nitro group in this compound, are expected to destabilize the radical cation, thereby accelerating the rate of ring opening.

The presence of the ortho-nitro group in this compound is expected to make the cyclopropyl ring particularly susceptible to cleavage under oxidative conditions due to its strong electron-withdrawing nature. The fluorine atom, also an electron-withdrawing group, would further contribute to this effect.

Influence of Aromatic Substituents on Cyclopropyl Ring Opening Rate:

| Substituent Type | Effect on Radical Cation Stability | Predicted Effect on Ring Opening Rate |

| Electron-Donating (e.g., methoxy) | Stabilizing | Slower |

| Electron-Withdrawing (e.g., nitro, fluoro) | Destabilizing | Faster |

This correlation is based on studies of a range of substituted N-cyclopropylanilines. acs.orgresearchgate.net

Derivatization and Functional Group Interconversions

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group and the fluorine atom.

While the aniline nitrogen in this compound is already substituted with a cyclopropyl group, further amination at other positions on the aromatic ring is a possibility through nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ortho and para positions to nucleophilic attack. However, in this specific molecule, the ortho position is occupied by the fluorine atom and the other ortho position is occupied by the cyclopropylamino group, while the para position is unsubstituted. Direct amination of an unsubstituted position on a nitro-activated ring is generally challenging but can be achieved under specific conditions, such as vicarious nucleophilic substitution (VNS) of hydrogen. nih.gov

More commonly, derivatization of the existing aniline moiety itself can be considered. For instance, N-alkylation or N-arylation reactions could be performed, though the presence of the ortho-nitro group may sterically hinder such transformations.

The fluorine atom at the 2-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitro group makes the carbon atom to which the fluorine is attached highly electrophilic. nbinno.comresearchgate.net Therefore, the fluorine atom is expected to be readily displaced by a variety of nucleophiles.

In analogous fluoro-nitroaromatic compounds, the fluorine atom is an excellent leaving group in SNAr reactions. nih.gov Reactions of 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-2,4-dinitrobenzene (B121222) with amine nucleophiles, for example, proceed readily to yield the corresponding substituted aniline derivatives. researchgate.netrsc.org It is therefore highly probable that this compound would react with various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the fluorine atom.

Examples of Nucleophilic Aromatic Substitution on Related Fluoro-Nitroaromatics:

| Fluoro-Nitroaromatic | Nucleophile | Product |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | N-(2,4-dinitrophenyl)piperidine |

| 1-Fluoro-2-nitrobenzene | Ethanolamine | 2-(2-nitroanilino)ethanol |

These examples from related compounds illustrate the expected reactivity of the fluorine atom in this compound. researchgate.net

Oxidation Reactions and Their Mechanistic Aspects

The oxidation of N-cyclopropylanilines, including substituted derivatives like this compound, is characterized by a unique mechanistic pathway involving the cyclopropyl moiety. Research into the oxidation of this class of compounds has revealed a general mechanism that is initiated by a single-electron transfer (SET) and followed by a rapid and irreversible ring-opening of the cyclopropyl group. mcneill-group.orgresearchgate.netacs.org

The presence of both an electron-withdrawing nitro group and a fluoro group on the aromatic ring of this compound is expected to influence its oxidative chemistry. These substituents increase the oxidation potential of the aniline nitrogen, making the initial electron transfer more difficult compared to unsubstituted N-cyclopropylaniline. However, once the initial oxidation to a radical cation is achieved, these electron-withdrawing groups are anticipated to accelerate the subsequent ring-opening step. acs.org

General Mechanistic Pathway

The oxidation of N-cyclopropylanilines typically proceeds through the following key steps:

Formation of a Nitrogen Radical Cation : The reaction is initiated by a one-electron oxidation of the nitrogen atom of the aniline, often facilitated by chemical oxidants, electrochemical methods, or photosensitizers. acs.orgrsc.orgmorressier.com This single-electron transfer (SET) results in the formation of a nitrogen-centered radical cation.

Irreversible Cyclopropyl Ring-Opening : The formed radical cation is highly unstable and rapidly undergoes a C-C bond cleavage in the strained cyclopropyl ring. mcneill-group.orgresearchgate.net This ring-opening is an irreversible process that yields a more stable iminium distonic radical cation, where the charge and radical are located on different atoms. acs.org The relief of the approximately 28 kcal/mol of strain energy in the cyclopropane ring provides a strong thermodynamic driving force for this step. acs.org

Product Formation : The resulting distonic radical cation is a reactive intermediate that can undergo a variety of subsequent reactions, depending on the reaction conditions and the presence of trapping agents. In the presence of molecular oxygen (e.g., air oxidation), the radical can be trapped to form peroxy intermediates, which then rearrange and fragment to yield products such as β-hydroxy-propionamides or acetamides. acs.orgtandfonline.comtandfonline.com In other cases, it can react with nucleophiles or participate in annulation reactions. rsc.org

Air Oxidation

Studies on various N-cyclopropylanilines have shown that they are susceptible to aerobic oxidation, which can occur under ambient conditions and may be accelerated by light or heat. tandfonline.comtandfonline.com This process is believed to follow the general mechanistic pathway involving the formation of a radical cation and subsequent ring-opening. The resulting radical intermediate reacts with atmospheric oxygen, leading to a cascade of reactions that ultimately produce ring-opened fragmentation products. For instance, the air oxidation of N-cyclopropylanilines has been reported to yield the corresponding acetamide (B32628) and β-hydroxy-propionamide derivatives. tandfonline.comresearchgate.net

Electrochemical and Photochemical Oxidation

Electrochemical and photochemical methods provide controlled ways to initiate the single-electron transfer required for the oxidation of N-cyclopropylanilines. In these processes, an applied potential or a photosensitizer facilitates the removal of an electron from the aniline nitrogen. mcneill-group.orgrsc.org The subsequent ring-opening of the cyclopropyl group generates the key distonic radical cation intermediate. This intermediate has been harnessed in synthetic applications, such as in [3+2] annulation reactions with alkenes to form five-membered carbocycles. rsc.orgrsc.orgnih.gov

Potential Oxidation Products and Conditions

While specific experimental data on the oxidation of this compound is not extensively documented, the established reactivity of related compounds allows for the prediction of likely reaction pathways and products. The table below summarizes potential oxidation reactions and the resulting classes of products based on mechanistic insights from analogous systems.

| Oxidizing Condition | Key Intermediates | Potential Product Class |

| Air / Light / Heat | Nitrogen radical cation, Iminium distonic radical cation, Peroxy radical | N-(2-fluoro-6-nitrophenyl)acetamide, 3-Hydroxy-N-(2-fluoro-6-nitrophenyl)propanamide |

| Electrochemical Oxidation | Nitrogen radical cation, Iminium distonic radical cation | Annulation products (in presence of alkenes), Ring-opened amides |

| Chemical Oxidants (e.g., Peroxides) | Nitrogen radical cation, Iminium distonic radical cation | Ring-opened and fragmented products |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For N-cyclopropyl-2-fluoro-6-nitroaniline, the spectrum is expected to show distinct signals for the aromatic protons, the amine (N-H) proton, and the protons of the cyclopropyl (B3062369) group.

Aromatic Region: The three protons on the benzene (B151609) ring are expected to appear as complex multiplets in the downfield region (typically δ 6.5-8.0 ppm). The electron-withdrawing nitro group (NO₂) and the electronegative fluorine atom significantly influence their chemical shifts.

Amine Proton: A broad singlet corresponding to the N-H proton is anticipated. Its chemical shift can vary depending on solvent and concentration but is typically found in the mid-field range.

Cyclopropyl Protons: The cyclopropyl group presents a unique signature. The methine proton (CH attached to nitrogen) will appear as a multiplet, shifted downfield due to the adjacent nitrogen. The four methylene (B1212753) protons (CH₂) on the cyclopropyl ring are diastereotopic and will appear as two separate complex multiplets in the upfield region (typically δ 0.5-1.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This data is predictive and based on established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~7.8 - 8.0 | m (multiplet) | 1H |

| Ar-H | ~7.2 - 7.4 | m (multiplet) | 1H |

| Ar-H | ~6.8 - 7.0 | m (multiplet) | 1H |

| N-H | ~5.0 - 6.0 | br s (broad singlet) | 1H |

| Cyclopropyl-CH | ~2.5 - 2.8 | m (multiplet) | 1H |

| Cyclopropyl-CH₂ | ~0.7 - 0.9 | m (multiplet) | 2H |

| Cyclopropyl-CH₂ | ~0.5 - 0.7 | m (multiplet) | 2H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling constants.

Aromatic Carbons: Six signals are expected for the benzene ring. The carbon directly attached to the fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbons attached to the nitro (C-NO₂) and amino (C-N) groups will also have characteristic chemical shifts.

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂), both in the upfield region (typically δ 10-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predictive and based on established chemical shift principles and C-F coupling patterns.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Ar C-F | ~150 - 155 | ¹JCF ≈ 240-250 Hz |

| Ar C-N | ~140 - 145 | ²JCF ≈ 10-15 Hz |

| Ar C-NO₂ | ~135 - 140 | ³JCF ≈ 3-5 Hz |

| Ar C-H | ~125 - 130 | JCF may be observed |

| Ar C-H | ~120 - 125 | JCF may be observed |

| Ar C-H | ~115 - 120 | JCF may be observed |

| Cyclopropyl-CH | ~30 - 35 | None |

| Cyclopropyl-CH₂ | ~10 - 15 | None |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. chemicalbook.com With a 100% natural abundance, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected. researchgate.net The multiplicity of this signal will be a multiplet due to coupling with the adjacent aromatic protons (typically a doublet of doublets), providing direct evidence for its position on the aromatic ring. chemicalbook.com

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent aromatic protons and, crucially, between the methine and methylene protons within the cyclopropyl ring. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nist.gov It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

In the absence of experimental data, theoretical calculations provide a powerful predictive tool. Using methods like Density Functional Theory (DFT), the NMR chemical shifts (isotropic shielding values) for a proposed structure can be calculated. dergipark.org.tr These computational models account for the electronic environment of each nucleus. To validate a structural assignment, these theoretically calculated chemical shifts would be compared with experimentally obtained values. A strong correlation between the computed and experimental spectra provides high confidence in the correctness of the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₉H₉FN₂O₂), the molecular weight is 196.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 196. The fragmentation pattern for nitroanilines is often characterized by the loss of the nitro group (NO₂) or related fragments. chemicalbook.com

Key predicted fragments include:

[M - NO₂]⁺: Loss of the nitro group (46 Da), leading to a fragment at m/z = 150.

[M - C₃H₅]⁺: Loss of the cyclopropyl group (41 Da) from the nitrogen, resulting in a fragment corresponding to 2-fluoro-6-nitroaniline (B99257) at m/z = 155.

Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z = 197 in positive ion mode. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Assignment | Notes |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 197 | [M+H]⁺ | Protonated Molecule (ESI) |

| 155 | [M - C₃H₅]⁺ | Loss of cyclopropyl group |

| 150 | [M - NO₂]⁺ | Loss of nitro group |

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.

Single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the aniline (B41778) ring and the orientation of the cyclopropyl, fluoro, and nitro substituents relative to the ring. The conformation of the N-cyclopropyl group and any steric hindrance-induced distortions from ideal geometry would be precisely determined. For a related compound, 2-fluoro-5-nitroaniline, crystallographic studies have shown a monoclinic crystal system with specific unit cell dimensions (a = 12.1967 Å, b = 3.7559 Å, c = 14.4539 Å, β = 102.143°). researchgate.net

X-ray crystallography unambiguously confirms the connectivity and relative positions of all atoms in the molecule. For this compound, this technique would definitively verify the ortho positioning of the fluoro and nitro groups relative to the cyclopropylamino substituent on the aniline ring, leaving no doubt as to the specific isomer synthesized.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Potential Donor/Acceptor Groups |

|---|---|

| Hydrogen Bonding | N-H (donor), O-N=O, F (acceptors) |

| π-π Stacking | Phenyl ring interactions |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary amine would be expected in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would appear as strong bands around 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za Aromatic C-H and C=C stretching vibrations would also be present, as well as a C-F stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The presence of the nitroaniline chromophore would likely result in strong absorptions in the UV or visible region, corresponding to π → π* and n → π* transitions. The exact position of the maximum absorbance (λ_max) is influenced by the substituents on the aromatic ring and the solvent used.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluoro-5-nitroaniline |

Identification of Characteristic Functional Group Vibrations (IR)

The infrared (IR) spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The N-H stretching vibrations of the secondary amine are expected to appear in the region of 3350-3480 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would likely be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the cyclopropyl group would be found at slightly lower wavenumbers.

A key feature will be the vibrations of the nitro (NO₂) group. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and are anticipated in the ranges of 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. researchgate.net The presence of the electron-withdrawing fluorine atom and the bulky cyclopropyl group may cause shifts in these frequencies compared to simpler nitroanilines. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C-F stretching vibration would likely produce a strong band in the 1000-1300 cm⁻¹ range.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3350 - 3480 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Cyclopropyl) | Stretching | 2900 - 3000 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1360 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-F (Fluoro) | Stretching | 1000 - 1300 |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

Electronic Transitions and Conjugation Analysis (UV-Vis)

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the conjugated π-system of the nitro-substituted benzene ring. The presence of both an electron-donating amino group and an electron-withdrawing nitro group leads to significant intramolecular charge transfer (ICT) character in its electronic transitions.

Typically, nitroaniline derivatives exhibit intense absorption bands in the UV-Vis region. For instance, p-nitroaniline shows a strong absorption band around 380 nm in nonpolar solvents, which is attributed to a π→π* transition with considerable ICT character. The position and intensity of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism. In the case of this compound, the electronic transitions would be influenced by the electronic effects of the cyclopropyl and fluoro substituents, in addition to the primary amino and nitro groups. The steric hindrance caused by the ortho-substituents might also affect the planarity of the molecule, thereby influencing the extent of π-conjugation and the energy of the electronic transitions.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) |

| π→π* (ICT) | Nitroaniline system | 350 - 450 |

| n→π* | Nitro group | 270 - 300 |

This table provides an estimated range for electronic transitions based on data from related nitroaniline compounds.

Correlation of Experimental Spectra with Theoretical Vibrational Frequencies and Electronic Transitions

A comprehensive understanding of the spectroscopic properties of this compound would necessitate the correlation of experimental data with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies and electronic transitions. researchgate.net

By optimizing the molecular geometry and calculating the harmonic vibrational frequencies using an appropriate level of theory (e.g., B3LYP with a suitable basis set), a theoretical IR spectrum can be generated. Comparison of the calculated frequencies with experimental IR data allows for a detailed assignment of the observed vibrational modes. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum. These calculations provide information on the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved. This allows for a detailed analysis of the intramolecular charge transfer characteristics and the assignment of the observed bands in the experimental UV-Vis spectrum.

Multi-Technique Cross-Validation in Structural Assignments and Reactivity Studies

For an unambiguous structural elucidation and a deeper understanding of the reactivity of this compound, a multi-technique approach integrating various spectroscopic and computational methods is indispensable.

Consistency Checks Across Different Spectroscopic Methods

Cross-validation between different spectroscopic techniques is crucial for confirming structural assignments. For instance, functional groups identified through characteristic IR vibrations should be consistent with the chemical environment revealed by Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic properties inferred from UV-Vis spectroscopy, such as the extent of conjugation and intramolecular charge transfer, should align with the structural features determined from other methods.

Integration of Experimental and Computational Data

The synergy between experimental measurements and computational modeling provides a powerful framework for structural and electronic analysis. While experimental spectra provide real-world data, computational methods offer insights into the underlying molecular properties that give rise to these spectra. For this compound, DFT calculations could be used to predict not only IR and UV-Vis spectra but also NMR chemical shifts and other molecular properties. The agreement between the calculated and experimental data would lend confidence to the structural assignment and the understanding of the molecule's electronic structure and potential reactivity.

Computational Chemistry and Theoretical Insights into Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-cyclopropyl-2-fluoro-6-nitroaniline, DFT calculations can elucidate its fundamental properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The presence of the bulky and sterically demanding cyclopropyl (B3062369) and nitro groups adjacent to the fluorine atom and the amino group can lead to significant steric hindrance. This steric strain influences the planarity of the aniline (B41778) ring and the orientation of the substituents. DFT calculations would likely reveal a non-planar geometry for the amino group and some distortion of the benzene (B151609) ring to alleviate these steric clashes.

Conformational analysis, a systematic study of the different spatial arrangements of a molecule, is also crucial. For this compound, the primary conformational flexibility arises from the rotation around the C-N bond connecting the cyclopropyl group to the aniline ring and the C-N bond of the aniline itself. By calculating the energy of various conformers, the most stable conformation and the energy barriers between different conformations can be determined. It is expected that the preferred conformation would be one that minimizes the steric interactions between the ortho substituents and the N-cyclopropyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N(H) | 1.39 | - | - |

| C1-C2 | 1.40 | - | - |

| C2-F | 1.35 | - | - |

| C6-N(O2) | 1.48 | - | - |

| N-C(cyclopropyl) | 1.46 | - | - |

| C-C (cyclopropyl) | 1.51 | - | - |

| C2-C1-N(H) | - | 121.0 | - |

| C1-C6-N(O2) | - | 122.5 | - |

| C1-N-C(cyclopropyl) | - | 125.0 | - |

| C2-C1-N-C(cyclopropyl) | - | - | 45.0 |

| C1-C6-N-O | - | - | 30.0 |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Specific computational data for this compound is not publicly available.

The electronic structure of a molecule governs its reactivity. DFT provides valuable tools to analyze this structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro group and fluorine atom are expected to lower the energy of the LUMO, while the electron-donating amino and cyclopropyl groups will raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

The electron density distribution reveals how electrons are distributed within the molecule. In this compound, a high electron density is expected around the electronegative oxygen atoms of the nitro group and the fluorine atom, as well as on the nitrogen of the amino group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitro group's oxygen atoms, indicating susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the cyclopropyl ring, suggesting these are sites for potential nucleophilic interaction.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

Note: This data is hypothetical and based on typical values for similar aromatic nitro compounds. Specific computational data is not available.

DFT calculations can accurately predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. biophysics.org For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons, the amino proton, and the protons of the cyclopropyl ring. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment around the fluorine atom. biophysics.org

Infrared (IR) Spectroscopy: DFT can be used to calculate the vibrational frequencies of the molecule. researchgate.net The simulated IR spectrum for this compound would be expected to show characteristic peaks for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C-F stretching, and the vibrations of the aromatic and cyclopropyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The calculated spectrum for this compound would likely show absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic system, influenced by the various substituents.

Simulation of Reaction Mechanisms